GangliosideGD1aDisodiumSalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

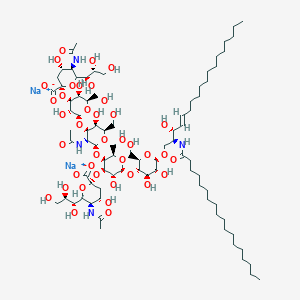

Ganglioside GD1a Disodium Salt is a sialylated glycosphingolipid predominantly found in the nervous system. It plays a crucial role in cell signaling, cell-to-cell communication, and immunomodulation. This compound is particularly abundant in the brain and is involved in various physiological and pathological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The biosynthesis of Ganglioside GD1a involves the addition of sialic acid residues to a glycosphingolipid backbone. The key enzymes responsible for this process are sialyltransferases, specifically ST3Gal-II and ST3Gal-III, which catalyze the transfer of sialic acid to the terminal galactose of the glycan structure .

Industrial Production Methods

Industrial production of Ganglioside GD1a Disodium Salt typically involves extraction from natural sources such as bovine brain tissue. The extracted gangliosides are then purified through various chromatographic techniques to achieve the desired purity and concentration .

Análisis De Reacciones Químicas

Types of Reactions

Ganglioside GD1a Disodium Salt undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

Ganglioside GD1a Disodium Salt has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glycosphingolipid behavior and interactions.

Biology: Plays a role in cell differentiation, proliferation, and apoptosis.

Medicine: Investigated for its potential in treating neurodegenerative diseases and cancer.

Industry: Used in the development of pharmaceuticals and as a biomarker for various diseases .

Mecanismo De Acción

Ganglioside GD1a Disodium Salt exerts its effects through interactions with cell surface receptors and signaling molecules. It modulates pathways such as the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses. The compound also influences the activity of ion channels and neurotransmitter receptors, contributing to its neuroprotective effects .

Comparación Con Compuestos Similares

Ganglioside GD1a Disodium Salt is often compared with other gangliosides such as GM1, GD1b, and GT1b. While all these compounds share a common glycosphingolipid structure, they differ in the number and position of sialic acid residues. Ganglioside GD1a is unique in its ability to modulate specific signaling pathways and its higher abundance in the brain .

List of Similar Compounds

- GM1

- GD1b

- GT1b

- GD3

- GM3

Actividad Biológica

Ganglioside GD1a disodium salt is a complex glycosphingolipid predominantly found in the nervous system. It plays a significant role in various biological processes, including cell signaling, differentiation, and neuroprotection. This article delves into the biological activity of GD1a, highlighting its mechanisms, effects on cellular functions, and implications in disease contexts.

Structure and Properties

Chemical Composition:

- Formula: C86H150N4Na2O39

- Molecular Weight: 1836.1 g/mol

- CAS Number: 12707-58-3

- Solubility: Soluble in water and chloroform:methanol (2:1) .

Functionality:

Gangliosides like GD1a are integral to the cell membrane and are involved in forming lipid rafts that facilitate cellular signaling pathways. They also play crucial roles in neuronal development and function .

Osteogenesis Enhancement

Recent studies have shown that GD1a significantly enhances osteogenesis by activating the ERK1/2 signaling pathway. In experiments involving mesenchymal stem cells (MSCs) derived from Lmna mutant mice, treatment with GD1a resulted in:

- Increased expression of osteogenic markers such as bone morphogenetic protein-2 (BMP-2) and osteocalcin.

- Enhanced osteogenic differentiation at concentrations of 3 μg/ml and above .

Table 1: Effects of GD1a on Osteogenic Markers

| Concentration (μg/ml) | BMP-2 Expression | Osteocalcin Expression |

|---|---|---|

| 0 | Low | Low |

| 0.1 | Moderate | Moderate |

| 0.5 | Moderate | Moderate |

| 1 | High | High |

| 3 | Very High | Very High |

| 5 | Very High | Very High |

| 10 | Very High | Very High |

Immune Response Modulation

GD1a is also associated with immune responses, particularly in the context of autoimmune diseases like Guillain-Barré syndrome (GBS). Anti-GD1a antibodies have been implicated in neuronal damage through mechanisms involving:

- Complement activation leading to neuronal cell lysis.

- Calpain activation resulting in structural protein cleavage at nerve terminals .

Autoimmune Disorders

The presence of anti-GD1a antibodies has been frequently observed in patients with GBS, particularly those exhibiting motor variants. These antibodies can cause:

- Neuronal injury through complement-mediated pathways.

- A correlation with clinical symptoms such as facial nerve involvement and younger patient demographics .

Case Study: Guillain-Barré Syndrome

In a cohort study involving 119 patients, it was found that:

- Approximately 25% tested positive for anti-GD1a antibodies.

- Patients with these antibodies exhibited more severe symptoms compared to those without .

Neuroprotective Effects

Ganglioside GD1a has been shown to protect neurons from apoptosis under stress conditions. In vitro studies indicated that GD1a treatment could:

Propiedades

IUPAC Name |

disodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H148N4O39.2Na/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-58(103)88-48(49(98)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)44-116-78-67(109)66(108)70(56(42-93)119-78)121-80-69(111)76(127-84(82(114)115)37-51(100)60(86-46(4)96)74(125-84)63(105)53(102)39-90)71(57(43-94)120-80)122-77-61(87-47(5)97)72(64(106)54(40-91)117-77)123-79-68(110)75(65(107)55(41-92)118-79)126-83(81(112)113)36-50(99)59(85-45(3)95)73(124-83)62(104)52(101)38-89;;/h32,34,48-57,59-80,89-94,98-102,104-111H,6-31,33,35-44H2,1-5H3,(H,85,95)(H,86,96)(H,87,97)(H,88,103)(H,112,113)(H,114,115);;/q;2*+1/p-2/b34-32+;;/t48-,49+,50-,51-,52+,53+,54+,55+,56+,57+,59+,60+,61+,62+,63+,64-,65-,66+,67+,68+,69+,70+,71-,72+,73+,74+,75-,76+,77-,78+,79-,80-,83-,84-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAUXRPLFQUMFE-ZKSQSZPPSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H146N4Na2O39 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1882.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.